molecular formula C9H8N2O3 B1383687 1-methyl-6-nitro-2,3-dihydro-1H-indol-2-one CAS No. 1374423-01-4

1-methyl-6-nitro-2,3-dihydro-1H-indol-2-one

Cat. No. B1383687
M. Wt: 192.17 g/mol
InChI Key: RWDCBOPMGNVVOV-UHFFFAOYSA-N
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Description

1-methyl-6-nitro-2,3-dihydro-1H-indol-2-one is a chemical compound with the molecular formula C9H8N2O3 . It is an indole derivative, which are significant heterocyclic systems in natural products and drugs .


Molecular Structure Analysis

The molecular structure of 1-methyl-6-nitro-2,3-dihydro-1H-indol-2-one consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The exact structural configuration is not provided in the retrieved sources.


Chemical Reactions Analysis

While specific chemical reactions involving 1-methyl-6-nitro-2,3-dihydro-1H-indol-2-one are not detailed in the retrieved sources, indole derivatives are known to undergo various reactions. For instance, the reaction of certain compounds in the presence of SnCl2 and NaOAc in THF can yield related indole derivatives .


Physical And Chemical Properties Analysis

1-methyl-6-nitro-2,3-dihydro-1H-indol-2-one has a molecular weight of 192.174 . It has a density of 1.4±0.1 g/cm3 and a boiling point of 448.4±45.0 °C at 760 mmHg . The melting point is not specified .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives: Research has been conducted on the synthesis of various derivatives of related compounds, such as 2-Ethyl-2-methyl-2,3-dihydro-1H-indole, which involves nitration and results in nitro derivatives. These compounds are evaluated for antioxidant, antimicrobial, and plant growth regulating activities (Salikhov et al., 2019).
  • Nucleophilic Addition Reactions: The compound undergoes nucleophilic addition reactions, as seen in studies involving 2-nitro-1-(phenylsulfonyl)indole, which leads to the synthesis of 3-substituted-2-nitroindoles, showcasing its reactivity and utility in chemical syntheses (Pelkey et al., 1999).

Biological Applications

  • Antimicrobial and Anticancer Properties: Certain derivatives of related compounds, like 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters, have shown promising antimicrobial and anticancer potential, indicating the potential biomedical applications of these derivatives (Sharma et al., 2012).
  • Potential in Organic Synthesis: The compound's derivatives are used in various organic synthesis processes, such as the synthesis of dihydropyrido[1,2-a]indoles, demonstrating its versatility in creating complex organic molecules (Ding et al., 2019).

properties

IUPAC Name

1-methyl-6-nitro-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-10-8-5-7(11(13)14)3-2-6(8)4-9(10)12/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDCBOPMGNVVOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-6-nitro-2,3-dihydro-1H-indol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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